N'-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C18H20N2O2 It is known for its unique structure, which includes a pyridine ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 1-(4-hydroxyphenyl)propan-1-one in the presence of a few drops of glacial acetic acid and anhydrous ethanol . The reaction mixture is stirred at 80°C for several hours, followed by the evaporation of the solvent to yield the crude product. The crude product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various alkylated or acylated products.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxyl group on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide can be compared with similar compounds such as:
- N’-[(1E)-1-(4-hydroxyphenyl)propylidene]cyclopropanecarbohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the pyridine ring and hydrazone linkage in N’-[(1E)-1-(4-hydroxyphenyl)propylidene]pyridine-2-carbohydrazide distinguishes it from these related compounds, offering distinct advantages in certain applications.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-13(11-6-8-12(19)9-7-11)17-18-15(20)14-5-3-4-10-16-14/h3-10,19H,2H2,1H3,(H,18,20)/b17-13+ |
InChI Key |
BWCOYZWUSKMVKH-GHRIWEEISA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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